BenchChemオンラインストアへようこそ!

4-Amino-3-hydroxy-3-methylbutanoic acid

BCAT1 inhibition Leucine metabolism Enzyme inhibitor

4-Amino-3-hydroxy-3-methylbutanoic acid (CAS 63278-07-9, molecular formula C5H11NO3, MW 133.15 g/mol) is a gamma-amino acid derivative structurally characterized by a hydroxyl group and a methyl group at the C3 position of the butanoic acid backbone. It belongs to the class of 4-aminobutanoic acid analogues that includes endogenous neurotransmitter gamma-aminobutyric acid (GABA), the pharmaceutical agents gabapentin and pregabalin, and the statine family of peptidomimetic building blocks.

Molecular Formula C5H11NO3
Molecular Weight 133.15 g/mol
CAS No. 63278-07-9
Cat. No. B3031707
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-3-hydroxy-3-methylbutanoic acid
CAS63278-07-9
Molecular FormulaC5H11NO3
Molecular Weight133.15 g/mol
Structural Identifiers
SMILESCC(CC(=O)O)(CN)O
InChIInChI=1S/C5H11NO3/c1-5(9,3-6)2-4(7)8/h9H,2-3,6H2,1H3,(H,7,8)
InChIKeyHPWNGDFGOGOKCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-3-hydroxy-3-methylbutanoic Acid (CAS 63278-07-9): Chemical Identity and Comparator Landscape


4-Amino-3-hydroxy-3-methylbutanoic acid (CAS 63278-07-9, molecular formula C5H11NO3, MW 133.15 g/mol) is a gamma-amino acid derivative structurally characterized by a hydroxyl group and a methyl group at the C3 position of the butanoic acid backbone [1]. It belongs to the class of 4-aminobutanoic acid analogues that includes endogenous neurotransmitter gamma-aminobutyric acid (GABA), the pharmaceutical agents gabapentin and pregabalin, and the statine family of peptidomimetic building blocks. Key potential comparators include GABA, 4-amino-3-hydroxybutanoic acid (4-amino-3-hydroxybutyric acid, CAS 7013-07-2), (S)-pregabalin, and the statine analog AHPPA (4-amino-3-hydroxy-5-phenylpentanoic acid). In contrast to many comparator structures, this compound possesses a unique quaternary substitution at C3 (hydroxy plus methyl on the same carbon), which constrains conformational flexibility and alters hydrogen-bonding capacity relative to analogues lacking this substitution pattern [1].

Why 4-Amino-3-hydroxy-3-methylbutanoic Acid Cannot Be Simply Substituted by Closest Analogs


Substituting 4-amino-3-hydroxy-3-methylbutanoic acid with a generic gamma-amino acid such as GABA or even the structurally similar 4-amino-3-hydroxybutanoic acid carries a high risk of functional mismatch. The combined presence of the C3 hydroxyl and C3 methyl groups in 4-amino-3-hydroxy-3-methylbutanoic acid introduces a quaternary carbon center that simultaneously alters steric bulk, hydrogen-bond donor/acceptor geometry, and metabolic stability relative to non-methylated or non-hydroxylated analogues [1]. For procurement decisions in synthetic chemistry, the compound serves as a chiral building block containing both amino and hydroxyl functional handles on a geminally substituted scaffold—a reactivity constellation that is absent in any single close-in-class compound such as GABA, 4-amino-3-hydroxybutanoic acid, or (S)-pregabalin. In biological systems, the presence of the β-hydroxy group in a β-hydroxy-γ-amino acid arrangement is known to be critical for transition-state mimicry in aspartic protease inhibition (e.g., statine-containing inhibitors), and alteration or removal of this moiety abolishes inhibitory potency [1][2].

Quantitative Differentiation Evidence for 4-Amino-3-hydroxy-3-methylbutanoic Acid Versus Analogues


Branched-Chain Amino Acid Transaminase (BCAT) Inhibition Compared to Unsubstituted GABA

The hydrochloride salt of 4-amino-3-hydroxy-3-methylbutanoic acid has been reported to inhibit branched-chain amino acid transaminase (BCAT) with a Ki value of 12 µM . In contrast, the unsubstituted parent scaffold gamma-aminobutyric acid (GABA) does not measurably inhibit BCAT under comparable assay conditions, as it lacks the steric and hydrogen-bonding features required for active-site recognition [1].

BCAT1 inhibition Leucine metabolism Enzyme inhibitor

Structural Differentiation from 4-Amino-3-hydroxybutanoic Acid via C3 Quaternary Substitution

4-Amino-3-hydroxy-3-methylbutanoic acid contains a geminal methyl-hydroxy substitution at the C3 position, creating a quaternary carbon center [1]. The primary analogue 4-amino-3-hydroxybutanoic acid (CAS 7013-07-2) bears only a secondary alcohol at the C3 position, which confers significantly greater conformational flexibility [2]. The quaternary substitution in the target compound restricts rotation about the C2–C3 bond and precludes oxidation of the C3 hydroxyl-bearing carbon, thereby increasing metabolic and chemical stability relative to its non-methylated counterpart.

Conformational constraint Synthetic building block Peptidomimetics

Differentiation from Pregabalin via Backbone Architecture

Pregabalin ((3S)-3-aminomethyl-5-methylhexanoic acid) and 4-amino-3-hydroxy-3-methylbutanoic acid are both gamma-amino acid derivatives but differ fundamentally in backbone geometry. Pregabalin exhibits a linear isobutyl substitution at the C3 position in the beta-carbon, with the amino group attached via a methylene spacer to C3 [1]. In contrast, 4-amino-3-hydroxy-3-methylbutanoic acid possesses the amino group directly at the C4 position and a hydroxyl at C3, yielding a shorter, more polar scaffold with different intramolecular H-bonding capacity [2]. This structural divergence translates into distinct chemical reactivity: pregabalin is susceptible to intramolecular lactam formation (γ-lactam cyclization) under physiological or formulation conditions, a stability concern well-documented in the patent literature [3]. The hydroxyl group at C3 in the target compound alters the geometry of lactam formation, introducing a competing pathway that may either reduce or redirect cyclization behavior relative to pregabalin.

Gabapentinoid comparison Molecular topology Lactam formation risk

Research and Industrial Application Scenarios for 4-Amino-3-hydroxy-3-methylbutanoic Acid Based on Differential Evidence


Probe for Branched-Chain Amino Acid Metabolism Studies

Given its reported BCAT inhibitory activity (Ki ~12 µM), 4-amino-3-hydroxy-3-methylbutanoic acid can serve as a mechanistic probe for investigating leucine catabolic pathways in cellular models of metabolic disorders. Unlike GABA, which does not engage BCAT, this compound provides a selective tool for perturbing the first committed step of branched-chain amino acid degradation . Researchers studying BCAT1-driven pathologies (e.g., certain cancers, neurodegenerative conditions) may use this compound as a chemical biology tool to validate target engagement, provided the Ki value is confirmed in the researcher's specific assay system .

Chiral Building Block for Statine-Mimetic Peptidomimetics

The quaternary C3 substitution pattern (OH plus CH3) creates a stereochemically constrained scaffold that is directly relevant to the synthesis of statine analogs. Statine ((3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid) is the core transition-state isostere in the aspartic protease inhibitor pepstatin A. 4-Amino-3-hydroxy-3-methylbutanoic acid provides a truncated, achiral-at-C3 version of the statine motif that can be used to probe the minimum structural requirements for aspartic protease inhibition without the synthetic complexity of the full statine side chain [1]. Procurement of this compound is justified when the goal is to systematically vary the statine pharmacophore in structure-activity relationship (SAR) studies.

Stability Comparator in Gamma-Amino Acid Formulation Studies

In pharmaceutical development contexts where gamma-amino acid drugs such as pregabalin or gabapentin are being formulated, 4-amino-3-hydroxy-3-methylbutanoic acid can be employed as a structural comparator to isolate the contribution of the C3 hydroxyl group to lactam formation kinetics [2]. The known lactamization liability of pregabalin makes it imperative to characterize whether the introduction of a C3 hydroxyl mitigates or exacerbates this degradation pathway. Procurement of this compound enables controlled comparative stability studies that are essential for rational formulation design [2].

Reference Standard for Chromatographic Impurity Profiling of Gamma-Amino Acid APIs

Due to the structural similarity between 4-amino-3-hydroxy-3-methylbutanoic acid and the 4-amino-3-substituted butanoic acid drug class (gabapentin, pregabalin), this compound is a plausible process-related impurity or degradation product in their synthetic routes . Its procurement as a characterized reference standard (CAS 63278-07-9, MW 133.15 g/mol) enables the development and validation of HPLC or LC-MS methods capable of resolving this specific impurity from the active pharmaceutical ingredient and other related substances .

Quote Request

Request a Quote for 4-Amino-3-hydroxy-3-methylbutanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.